molecular formula C15H14ClNO2 B5154901 2-(3-chlorophenoxy)-N-(2-methylphenyl)acetamide

2-(3-chlorophenoxy)-N-(2-methylphenyl)acetamide

Cat. No. B5154901
M. Wt: 275.73 g/mol
InChI Key: AJYMZIGXRWCVRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-chlorophenoxy)-N-(2-methylphenyl)acetamide, also known as clofibric acid, is a chemical compound that belongs to the class of fibric acid derivatives. It is widely used in scientific research for its ability to activate peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors involved in the regulation of lipid and glucose metabolism.

Mechanism of Action

2-(3-chlorophenoxy)-N-(2-methylphenyl)acetamide activates PPARs by binding to their ligand-binding domain, which induces a conformational change in the receptor and allows it to interact with coactivator proteins. This leads to the activation of target genes involved in lipid and glucose metabolism, as well as anti-inflammatory and anticancer pathways.
Biochemical and Physiological Effects
Activation of PPARs by 2-(3-chlorophenoxy)-N-(2-methylphenyl)acetamide has been shown to have a number of biochemical and physiological effects. It increases the expression of genes involved in fatty acid oxidation, glucose uptake, and insulin sensitivity, while decreasing the expression of genes involved in lipogenesis and inflammation. It also has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(3-chlorophenoxy)-N-(2-methylphenyl)acetamide in lab experiments is its ability to selectively activate PPARs, which allows for the study of specific metabolic pathways and their regulation. However, one limitation is that its effects may vary depending on the cell type and experimental conditions used, which can make it difficult to compare results across studies.

Future Directions

There are several future directions for research on 2-(3-chlorophenoxy)-N-(2-methylphenyl)acetamide. One area of interest is its potential as a therapeutic agent for metabolic disorders and cancer. Further studies are needed to determine its efficacy and safety in human trials. Another area of interest is its mechanism of action and its interactions with other signaling pathways, which could lead to the development of new drugs with improved specificity and efficacy. Finally, research is needed to optimize the synthesis method and improve the yield and purity of 2-(3-chlorophenoxy)-N-(2-methylphenyl)acetamide for use in lab experiments and drug development.

Synthesis Methods

2-(3-chlorophenoxy)-N-(2-methylphenyl)acetamide can be synthesized by reacting 3-chlorophenol with 2-methylphenylacetic acid in the presence of thionyl chloride and dimethylformamide. The resulting product is then treated with ammonia to yield 2-(3-chlorophenoxy)-N-(2-methylphenyl)acetamide.

Scientific Research Applications

2-(3-chlorophenoxy)-N-(2-methylphenyl)acetamide is widely used in scientific research as a PPAR activator. PPARs are nuclear receptors that play a crucial role in the regulation of lipid and glucose metabolism, and their activation has been shown to have therapeutic potential in the treatment of various metabolic disorders, including type 2 diabetes, dyslipidemia, and obesity. 2-(3-chlorophenoxy)-N-(2-methylphenyl)acetamide has also been shown to have anti-inflammatory and anticancer properties.

properties

IUPAC Name

2-(3-chlorophenoxy)-N-(2-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO2/c1-11-5-2-3-8-14(11)17-15(18)10-19-13-7-4-6-12(16)9-13/h2-9H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJYMZIGXRWCVRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)COC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-chlorophenoxy)-N-(2-methylphenyl)acetamide

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